2-(4-Amino-2-bromophenoxy)ethan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10BrNO2 |
|---|---|
Molecular Weight |
232.07 g/mol |
IUPAC Name |
2-(4-amino-2-bromophenoxy)ethanol |
InChI |
InChI=1S/C8H10BrNO2/c9-7-5-6(10)1-2-8(7)12-4-3-11/h1-2,5,11H,3-4,10H2 |
InChI Key |
XETIYLHSBWYHMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)OCCO |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Amino 2 Bromophenoxy Ethan 1 Ol and Analogues
Retrosynthetic Analysis Strategies
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 2-(4-amino-2-bromophenoxy)ethan-1-ol, the primary retrosynthetic disconnections focus on the ether linkage and the functional groups on the aromatic ring.
The most logical disconnection is the C-O bond of the ether, which breaks the molecule into a substituted phenol (B47542) and a two-carbon unit. This leads to two key synthons: the 4-amino-2-bromophenol (B112063) cation and a 2-hydroxyethyl anion. The corresponding synthetic equivalents would be 4-amino-2-bromophenol and an electrophilic two-carbon reagent like 2-bromoethanol (B42945) or ethylene (B1197577) oxide.
A further strategic step in the analysis involves functional group interconversion (FGI). The amino group (-NH2) on the aromatic ring is often best installed by the reduction of a nitro group (-NO2). This is a reliable and high-yielding transformation in aromatic chemistry. This FGI approach points to 2-bromo-4-nitrophenol (B183087) as a more practical precursor than 4-amino-2-bromophenol, as the nitro group facilitates certain reactions and can be converted to the amine at a later stage. This leads to a refined retrosynthetic pathway starting from even simpler precursors like 4-nitrophenol (B140041).
Synthesis from Aromatic Precursors
The synthesis of this compound is systematically built upon a foundation of aromatic precursors, which are functionalized in a controlled sequence.
Approaches involving Halogenated and Nitrated Phenols
A common and efficient route begins with 4-nitrophenol. The hydroxyl group of the phenol is a strongly activating ortho-, para-director for electrophilic aromatic substitution. The nitro group, being a deactivating meta-director, also influences the position of incoming electrophiles. The bromination of 4-nitrophenol, typically using bromine in a solvent like glacial acetic acid, selectively installs a bromine atom at one of the ortho positions relative to the hydroxyl group, yielding the key intermediate, 2-bromo-4-nitrophenol. The reaction conditions are controlled to favor mono-bromination.
Incorporation of Amino Groups
The final step in the primary synthetic sequence is the reduction of the nitro group of the etherified intermediate, 2-(2-bromo-4-nitrophenoxy)ethan-1-ol. This transformation yields the target amino compound. Several methods are available for the reduction of aromatic nitro groups, each with its own advantages regarding selectivity, reaction conditions, and cost.
Catalytic Hydrogenation: This is a widely used method known for its clean reaction profile and high yields. A catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, is used in the presence of hydrogen gas. Raney Nickel is sometimes preferred when there is a risk of dehalogenation (loss of the bromine atom), which can occur with Pd/C.
Chemical Reduction: This classic approach employs metals in acidic media. Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective. Another common reagent is tin(II) chloride (SnCl2), which offers a milder alternative and can be more selective in the presence of other reducible functional groups.
The following table provides a comparison of common methods for the reduction of aromatic nitro compounds.
| Reduction Method | Typical Reagents | General Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Pressurized H₂ atmosphere, various solvents (e.g., ethanol (B145695), ethyl acetate) | High yields, clean byproducts (water) | Potential for dehalogenation, requires specialized pressure equipment |
| Metal/Acid Reduction | Fe/HCl or Sn/HCl | Reflux in acidic aqueous solution | Inexpensive reagents, robust | Requires stoichiometric amounts of metal, acidic workup, generates metallic waste |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, HCl | Typically in ethanol or ethyl acetate | Mild conditions, good for sensitive substrates | Generates tin-based byproducts that can be difficult to remove |
Formation of the Ethan-1-ol Moiety via Etherification
The 2-hydroxyethyl side chain is introduced via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion. In this synthesis, the 2-bromo-4-nitrophenol intermediate is first treated with a base, such as sodium hydroxide (B78521) or potassium carbonate, to deprotonate the phenolic hydroxyl group and form the more nucleophilic sodium or potassium 2-bromo-4-nitrophenoxide.
This phenoxide is then reacted with a suitable two-carbon electrophile. Common choices include 2-bromoethanol or 2-chloroethanol. The phenoxide attacks the carbon atom bearing the halogen, displacing it in an S_N2 reaction to form the ether linkage, resulting in the intermediate 2-(2-bromo-4-nitrophenoxy)ethan-1-ol. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the S_N2 mechanism.
Direct and Indirect Functionalization Pathways
The synthesis of this compound primarily relies on a well-defined sequence of reactions. However, the functionalization can be viewed through the lens of direct and indirect pathways.
Nucleophilic Substitution Reactions on Brominated Phenols
The core of the side-chain introduction is a nucleophilic substitution reaction. As detailed in the Williamson ether synthesis (Section 2.2.3), the key step is the O-alkylation of the brominated phenol precursor. The phenoxide, generated in situ, acts as the nucleophile, and the 2-haloethanol serves as the electrophilic substrate. This reaction is highly effective for primary alkyl halides.
It is important to distinguish this from nucleophilic aromatic substitution (S_NAr), where a nucleophile would directly attack the aromatic ring and displace a leaving group like the bromide. For an S_NAr reaction to be feasible, the aromatic ring typically needs to be activated by multiple, strong electron-withdrawing groups. In this synthetic context, the conditions are set up to favor the S_N2 reaction on the alkyl halide (Williamson ether synthesis) rather than an S_NAr reaction on the aromatic ring.
Reductive Amination Techniques for Related Structures
Reductive amination is a versatile and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds. orgoreview.comlibretexts.org This process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comwikipedia.org This technique is particularly valuable for creating analogues of this compound by modifying the amino group.
The reaction typically proceeds under neutral or weakly acidic conditions. wikipedia.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the initial carbonyl compound. masterorganicchemistry.comorganic-chemistry.org
For instance, a precursor ketone, such as a 2-bromo-4-nitrophenoxy)acetaldehyde, could be reacted with a primary amine in the presence of a suitable reducing agent. The initial step is the formation of an imine, which is subsequently reduced to the secondary amine. This approach allows for the introduction of various substituents on the nitrogen atom, leading to a diverse range of analogues.
A general, mild, and selective reducing agent for this transformation is sodium triacetoxyborohydride. organic-chemistry.org The reaction is often carried out in solvents like 1,2-dichloroethane (B1671644) (DCE), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724). organic-chemistry.org For reactions involving ketones, acetic acid can be used as a catalyst. organic-chemistry.org This method is compatible with various functional groups, including acetals, ketals, and nitro groups, which is crucial for multi-step syntheses. organic-chemistry.org
In cases where dialkylation of primary amines is a concern, a stepwise procedure can be employed. This involves the formation of the imine in a solvent like methanol, followed by its reduction with a reagent such as sodium borohydride (B1222165) (NaBH₄). organic-chemistry.org
Table 1: Common Reducing Agents in Reductive Amination
| Reducing Agent | Typical Solvent(s) | Key Features |
|---|---|---|
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild, selective, tolerates acid-sensitive groups. organic-chemistry.org |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Selectively reduces imines in the presence of aldehydes. masterorganicchemistry.com |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Used in stepwise procedures after imine formation. organic-chemistry.org |
Synthesis of Precursors and Intermediates
The synthesis of this compound relies on the availability of key precursors and intermediates. A common strategy involves the initial synthesis of a substituted nitrophenol, which can then be elaborated to the final product.
A plausible synthetic route starts with 4-nitrophenol. The first step is often the bromination of the aromatic ring. Subsequently, the ether linkage is formed via a Williamson ether synthesis, where the phenoxide ion of the brominated nitrophenol reacts with a suitable two-carbon electrophile, such as 2-bromoethanol or ethylene oxide. The final step is the reduction of the nitro group to an amino group.
For example, the synthesis of a related precursor, ethyl-2-(4-aminophenoxy)acetate, was achieved by the alkylation of 4-nitrophenol with ethyl bromoacetate, followed by the selective reduction of the nitro group using iron powder in the presence of ammonium (B1175870) chloride. mdpi.com This method avoids harsh reducing agents and complex reaction setups. mdpi.com
The synthesis of substituted 1-amino-4-bromoanthraquinones, which serve as precursors for dyes and drugs, provides another relevant example of precursor synthesis. beilstein-journals.orgnih.gov In this case, 1-aminoanthraquinone (B167232) is functionalized and then brominated to yield the desired bromaminic acid analogues. beilstein-journals.orgnih.gov
Table 2: Illustrative Precursor Synthesis Strategy
| Starting Material | Reagent(s) | Intermediate/Product | Key Transformation |
|---|---|---|---|
| 4-Nitrophenol | 1. Br₂, Solvent2. 2-Bromoethanol, Base | 2-(2-Bromo-4-nitrophenoxy)ethan-1-ol | Bromination and Williamson Ether Synthesis |
| 2-(2-Bromo-4-nitrophenoxy)ethan-1-ol | Fe, NH₄Cl | This compound | Nitro Group Reduction |
| 4-Nitrophenol | Ethyl bromoacetate, K₂CO₃ | Ethyl 2-(4-nitrophenoxy)acetate | Williamson Ether Synthesis mdpi.com |
Chiral Synthesis Approaches for Enantiomerically Pure Analogues
Many biologically active molecules are chiral, and often only one enantiomer exhibits the desired therapeutic effect. Therefore, the development of synthetic methods to produce enantiomerically pure analogues of this compound is of significant interest.
One major approach to obtaining chiral amines is through the asymmetric hydrogenation of prochiral imines or enamines. nih.gov This method relies on the use of chiral transition metal catalysts, often complexes of iridium, rhodium, or ruthenium with chiral phosphorus ligands. nih.gov These catalysts create a chiral environment that directs the hydrogenation to favor the formation of one enantiomer over the other.
Biocatalysis offers a powerful alternative for the synthesis of chiral amines. mdpi.com Enzymes such as transaminases can catalyze the enantioselective conversion of a prochiral ketone to a chiral amine with high stereoselectivity. mdpi.comresearchgate.net This approach is often conducted under mild reaction conditions and is considered a "green" synthetic method. researchgate.net
Another strategy involves the use of chiral sulfinyl compounds as auxiliaries. nih.gov These can be used to direct stereoselective transformations, and the auxiliary can be subsequently removed to yield the enantiomerically enriched product.
Table 3: Methods for Chiral Synthesis of Amines
| Method | Description | Key Features |
|---|---|---|
| Asymmetric Hydrogenation | Reduction of a prochiral imine or enamine using a chiral transition metal catalyst. nih.gov | High enantioselectivity, broad substrate scope. nih.gov |
| Biocatalysis (e.g., Transaminases) | Enzymatic conversion of a prochiral ketone to a chiral amine. mdpi.comresearchgate.net | High stereoselectivity, mild reaction conditions, environmentally friendly. researchgate.net |
Optimization of Reaction Conditions and Yield
The efficiency and selectivity of the synthetic routes to this compound and its analogues are highly dependent on the reaction conditions. Optimization of parameters such as solvent, catalyst, temperature, and pressure is crucial for maximizing product yield and minimizing side reactions.
The choice of solvent can significantly impact reaction rates and outcomes. In Williamson ether synthesis, a key step in forming the ether linkage, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often preferred. numberanalytics.com These solvents effectively solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the oxygen anion. numberanalytics.com In contrast, protic solvents can hydrogen bond with the alkoxide, reducing its nucleophilicity and slowing down the reaction. wikipedia.orgchemeurope.com
The polarity of the solvent also plays a crucial role in N-arylation reactions. For instance, in copper-catalyzed N-arylation, the choice between solvents like toluene (B28343) and dimethylacetamide (DMAc) can depend on the electronic properties of the substrates. rsc.org
Table 4: Solvent Effects on Williamson Ether Synthesis Yield
| Base | Solvent | Yield (%) | Reference |
|---|---|---|---|
| NaH | DMF | 85 | numberanalytics.com |
| KOtBu | DMSO | 90 | numberanalytics.com |
Catalysts are essential for many of the transformations involved in the synthesis of this compound analogues. In N-arylation reactions, which can be used to form the bond between an aryl group and the nitrogen atom, copper and palladium-based catalysts are commonly employed. Simple copper salts can effectively catalyze the N-arylation of amines and amides with arylboronic acids. nih.gov
For the Williamson ether synthesis, while not always requiring a catalyst, the reaction rate can be enhanced by the addition of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide or 18-crown-6. chemeurope.comwikipedia.org These catalysts help to transport the alkoxide from an aqueous or solid phase into an organic phase where the reaction with the alkyl halide occurs. In cases with unreactive alkylating agents, iodide salts can be used as catalysts to facilitate halide exchange and generate a more reactive alkyl iodide in situ. byjus.com
Temperature is a critical parameter that influences the rate of chemical reactions. wikipedia.org For the Williamson ether synthesis, reactions are typically conducted at temperatures ranging from 50 to 100 °C, with reaction times of 1 to 8 hours. byjus.com Increasing the temperature generally increases the reaction rate, but it can also lead to an increase in side reactions, such as elimination, especially with secondary and tertiary alkyl halides. numberanalytics.comwikipedia.org
Pressure can also be used to influence reaction rates, particularly in reactions involving gaseous reactants or where the transition state has a smaller volume than the reactants. numberanalytics.com In some industrial applications, high temperatures (up to 300 °C) and weaker alkylating agents are used to achieve more efficient and selective synthesis of aromatic ethers. wikipedia.org
Purification and Isolation Techniques
The purification and isolation of this compound and its analogues are critical steps to ensure high purity of the final compound, which is essential for its subsequent use and analysis. The primary methods employed for purification include crystallization and various chromatographic techniques.
Crystallization Methods
Crystallization is a fundamental technique for the purification of solid organic compounds. mnstate.edu The process involves dissolving the crude solid in a suitable hot solvent to create a saturated or near-saturated solution. mnstate.edu As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain dissolved in the solvent. mnstate.edu Slow, gradual cooling generally yields larger and purer crystals. mnstate.eduyoutube.com
The choice of solvent is a critical factor in the success of recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point. youtube.com For amino alcohol compounds and their derivatives, various solvents and solvent systems are employed. Ethanol and its aqueous solutions are commonly used. mnstate.eduresearchgate.net For instance, the loss of compounds during recrystallization from ethanol can be significantly higher than with isopropanol (B130326), while a water and ethanol mixture (e.g., in a 1:2 ratio) can offer comparable results to isopropanol. researchgate.net In some cases, a dual-solvent system is effective, where the compound is dissolved in a "good" solvent and a "bad" solvent is added dropwise to induce crystallization at the "cloud point". mnstate.edurochester.edu
For analogues like 2-[(4-Bromobenzylidene)amino]ethanol, a method involving slow diffusion of a non-polar solvent (hexane) into a solution of the compound in a more polar solvent (dichloromethane) has been used to grow large, high-quality crystals. nih.gov The purification of diastereoisomeric salts of various 1-amino-alkan-2-ol compounds has been successfully achieved through recrystallization from absolute ethanol. google.com The process typically involves dissolving the salt in hot ethanol, allowing it to cool and crystallize over several hours with agitation, followed by filtration to recover the purified crystals. google.com
Table 1: Solvent Selection for Crystallization of Amino Alcohol Analogues
| Compound Type | Solvent/Solvent System | Observation |
|---|---|---|
| General Organic Solids | Ethanol/Water | Used to adjust polarity and induce crystallization. mnstate.eduyoutube.com |
| Thioacetamide derivatives | Isopropanol, Ethanol, Ethanol/Water (2:1) | Losses were higher in pure ethanol compared to isopropanol or an ethanol/water mixture. researchgate.net |
| 2-[(4-Bromobenzylidene)amino]ethanol | Dichloromethane/Hexane | Slow diffusion method yielded large, platelike colourless crystals. nih.gov |
If crystallization does not occur spontaneously upon cooling, techniques such as scratching the inside of the flask, adding a seed crystal, or cooling the solution in an ice bath can be used to induce the process. mnstate.edu After crystallization, the purified solid is collected by filtration, washed with a small amount of cold solvent, and dried. mnstate.edu
Chromatographic Separations
Chromatography is a versatile separation technique used for the purification of compounds based on their differential distribution between a stationary phase and a mobile phase. uvic.canahrainuniv.edu.iq For compounds like this compound and its analogues, column chromatography and High-Performance Liquid Chromatography (HPLC) are particularly useful. uvic.casielc.com
Column Chromatography
Column chromatography is a widely used method for purifying gram quantities of material. uvic.ca The choice of stationary phase (adsorbent) and mobile phase (eluent) is crucial for effective separation. uvic.cacolumbia.edu
Stationary Phase: Silica (B1680970) gel is a common stationary phase for separating a wide variety of compounds, including amines and alcohols. columbia.edu Alumina is another option and is available in acidic, basic, and neutral forms, which can be chosen based on the properties of the compound to be separated. columbia.edu For amino compounds, which are basic, a neutral or slightly basic stationary phase can be advantageous to prevent strong, irreversible adsorption.
Mobile Phase: The mobile phase is typically a solvent or a mixture of solvents. The polarity of the mobile phase is adjusted to control the elution of the compounds. columbia.edu A common strategy is to start with a non-polar solvent and gradually increase the polarity of the eluent. uvic.ca For polar compounds like amino alcohols, solvent systems such as dichloromethane/methanol or ethyl acetate/hexanes are often employed. uzh.chreddit.com For separating basic amines, adding a small percentage of a modifier like triethylamine (B128534) (TEA) to the mobile phase can improve the peak shape and reduce tailing by competing with the amine for active sites on the silica gel. reddit.com
In a typical procedure, the column is packed with the adsorbent, the crude compound is loaded onto the top, and the eluting solvent is passed through the column. uvic.ca Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the desired compound. uvic.ca
High-Performance Liquid Chromatography (HPLC)
HPLC offers higher resolution and faster separation times compared to traditional column chromatography. nahrainuniv.edu.iq For analogues such as 2-(4-Aminophenoxy)ethanol, reverse-phase (RP) HPLC methods have been developed. sielc.com In one such method, a Newcrom R1 column (a special reverse-phase column) was used with a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com
Chiral HPLC is essential for the separation of enantiomers. For example, the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid was achieved on a (R, R) Whelk-01 chiral column. tsijournals.com The optimized mobile phase was a mixture of n-hexane, ethanol, trifluoroacetic acid (TFA), and isopropylamine (B41738) (95:5:0.1:0.025). tsijournals.com This highlights the importance of specific chiral stationary phases and carefully optimized mobile phases for separating stereoisomers of related structures.
Table 2: Chromatographic Conditions for Separation of Analogues
| Technique | Compound/Analogue | Stationary Phase | Mobile Phase/Eluent System | Purpose |
|---|---|---|---|---|
| Flash Column Chromatography | tert-Butyl-(R)-4-((R)-1-(2-amino-3-bromophenoxy)...) | Silica Gel | Ethyl Acetate/Cyclohexane (0% to 10%) | Purification of a complex analogue. uzh.ch |
| Reverse-Phase HPLC | 2-(4-Aminophenoxy)ethanol | Newcrom R1 | Acetonitrile (MeCN), Water, Phosphoric Acid | Analysis and preparative separation. sielc.com |
| Chiral HPLC | β-amino-β-(4-bromophenyl) propionic acid | (R, R) Whelk-01 | n-Hexane, Ethanol, TFA, Isopropylamine (95:5:0.1:0.025) | Enantiomeric separation. tsijournals.com |
Chemical Reactivity and Derivatization of 2 4 Amino 2 Bromophenoxy Ethan 1 Ol
Reactions at the Hydroxyl Group
The primary alcohol functional group in 2-(4-Amino-2-bromophenoxy)ethan-1-ol is a versatile site for various chemical modifications, including oxidation, esterification, and etherification.
Oxidation Reactions to Carbonyl Compounds
The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would be expected to convert the hydroxyl group to an aldehyde, yielding 2-(4-amino-2-bromophenoxy)acetaldehyde. The use of stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid would likely lead to the formation of the corresponding carboxylic acid, 2-(4-amino-2-bromophenoxy)acetic acid.
In a study on similar 2-(bromophenoxy)ethanol compounds, sequential alcohol oxidation was shown to yield ester products, indicating the reactivity of the hydroxyl group towards oxidation. rsc.org
Table 1: Predicted Oxidation Reactions of the Hydroxyl Group
| Reactant | Oxidizing Agent | Expected Product |
|---|---|---|
| This compound | Pyridinium chlorochromate (PCC) | 2-(4-Amino-2-bromophenoxy)acetaldehyde |
Esterification and Etherification Reactions
Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. For instance, the reaction with acetic acid would yield 2-(4-amino-2-bromophenoxy)ethyl acetate. The preparation of benzocaine, an ethyl p-aminobenzoate, via esterification of p-aminobenzoic acid with ethanol (B145695) highlights a similar transformation on a related molecule. libretexts.org
Etherification: The hydroxyl group can also be converted into an ether through reactions like the Williamson ether synthesis. This typically involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. For example, treatment with sodium hydride followed by reaction with methyl iodide would be expected to produce 1-bromo-2-(2-methoxyethoxy)-5-nitrobenzene.
Reactions at the Amino Group
The primary aromatic amino group is a key site for a variety of reactions, including acylation, alkylation, the formation of amides and imines, and diazotization followed by coupling reactions.
Acylation and Alkylation Reactions
Acylation: The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic, allowing it to react with acylating agents like acyl chlorides or anhydrides to form amides. For example, reaction with acetyl chloride would yield N-(3-bromo-4-(2-hydroxyethoxy)phenyl)acetamide. This reaction is often carried out in the presence of a base to neutralize the HCl byproduct.
Alkylation: The amino group can also be alkylated by reaction with alkyl halides. Mono-alkylation can be challenging to control as the resulting secondary amine can be more nucleophilic than the starting primary amine, potentially leading to di-alkylation. Selective mono-N-alkylation of aminophenols has been achieved through protective group strategies. researchgate.net For instance, reaction with an alkyl halide like ethyl iodide could yield 2-(4-(ethylamino)-2-bromophenoxy)ethan-1-ol and subsequently 2-(4-(diethylamino)-2-bromophenoxy)ethan-1-ol.
Formation of Amides and Imines
Amide Formation: In addition to acylation, amides can be formed through the condensation of the amino group with carboxylic acids, often facilitated by coupling agents that activate the carboxylic acid.
Imine Formation: The primary amino group can undergo a condensation reaction with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the elimination of a water molecule. For example, reacting this compound with benzaldehyde (B42025) would be expected to form the corresponding imine.
Diazotization and Coupling Reactions
The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). This process is known as diazotization. The resulting diazonium salt, 3-bromo-4-(2-hydroxyethoxy)benzenediazonium chloride, is a versatile intermediate.
These diazonium salts are electrophilic and can react with electron-rich aromatic compounds, such as phenols or anilines, in what is known as an azo coupling reaction. cuhk.edu.hkscialert.netdoubtnut.com This reaction is the basis for the synthesis of a wide variety of azo dyes. For example, coupling the diazonium salt with phenol (B47542) would result in the formation of an azo compound.
Table 2: Predicted Reactions at the Amino Group
| Reaction Type | Reagent | Expected Product |
|---|---|---|
| Acylation | Acetyl chloride | N-(3-bromo-4-(2-hydroxyethoxy)phenyl)acetamide |
| Imine Formation | Benzaldehyde | (E)-2-((4-amino-2-bromophenoxy)methyl)-1-phenylethan-1-imine |
| Diazotization | NaNO₂, HCl (0-5 °C) | 3-bromo-4-(2-hydroxyethoxy)benzenediazonium chloride |
Reactions at the Bromine Atom on the Phenyl Ring
The bromine atom attached to the phenyl ring is a key site for synthetic modification. Its presence enables a range of substitution and coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic aromatic substitution (SNA r) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. Unlike SN1 and SN2 reactions, the S NAr mechanism typically proceeds via an addition-elimination pathway. For this reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.
In the case of this compound, the phenyl ring is substituted with an electron-donating amino group and an electron-donating alkoxy group (the ether linkage). These groups increase the electron density of the aromatic ring, making it less susceptible to attack by nucleophiles. Therefore, under standard conditions, nucleophilic aromatic substitution at the bromine-bearing carbon is generally not favored. For such a reaction to proceed, harsh reaction conditions or activation of the ring, for instance by the introduction of a strong electron-withdrawing group, would likely be necessary.
Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. The bromine atom in this compound serves as an excellent handle for these transformations. The presence of the ortho-amino group can influence the reactivity, and in some cases, may require protection prior to the coupling reaction to avoid side reactions. However, recent advancements have led to the development of catalytic systems that are tolerant of free amino groups. rsc.orgrsc.org
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with an aryl halide in the presence of a palladium catalyst and a base. rsc.orgrsc.org This reaction is widely used for the synthesis of biaryl compounds. For this compound, a Suzuki coupling could be employed to replace the bromine atom with various aryl or heteroaryl groups. A general scheme for this reaction is shown below:
Aryl Halide: this compound
Organoboron Reagent: Arylboronic acid or ester
Catalyst: Typically a Pd(0) complex, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor like Pd(OAc)₂ with phosphine (B1218219) ligands.
Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is commonly used.
Solvent: A variety of solvents can be used, including toluene (B28343), dioxane, and DMF, often with the addition of water.
| Catalyst | Base | Solvent | Typical Temperature (°C) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-110 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 80-100 |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 |
Heck Reaction:
The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgnumberanalytics.com This reaction would allow for the introduction of a vinyl group at the position of the bromine atom in this compound.
Aryl Halide: this compound
Alkene: A variety of alkenes, such as acrylates, styrenes, or simple alkenes.
Catalyst: Palladium sources like Pd(OAc)₂ or PdCl₂ are common, often with phosphine ligands.
Base: An organic base like triethylamine (B128534) (Et₃N) or an inorganic base like NaOAc or K₂CO₃ is required.
Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile (B52724) are typically used.
| Catalyst | Base | Solvent | Typical Temperature (°C) |
|---|---|---|---|
| Pd(OAc)₂ | Et₃N | DMF | 100-140 |
| PdCl₂/PPh₃ | NaOAc | NMP | 120 |
| Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80-100 |
Sonogashira Coupling:
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction would enable the synthesis of an arylethyne derivative of this compound.
Aryl Halide: this compound
Alkyne: A terminal alkyne.
Catalyst: A palladium(0) complex, often in conjunction with a copper(I) salt (e.g., CuI).
Base: An amine base, such as triethylamine or diethylamine, which can also serve as the solvent.
Solvent: Solvents like THF, DMF, or the amine base itself are commonly used.
| Catalyst | Co-catalyst | Base | Solvent | Typical Temperature (°C) |
|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-60 |
| Pd(OAc)₂/PPh₃ | CuI | Diisopropylamine | DMF | 50-80 |
| Pd(PPh₃)₄ | CuI | Piperidine | Toluene | 60-90 |
Reactions Involving the Phenoxy Ether Linkage
The phenoxy ether linkage in this compound is generally stable under many reaction conditions. Cleavage of aryl ethers typically requires harsh conditions, such as strong acids like HBr or HI, or specific reagents like boron tribromide (BBr₃). pearson.com Acid-catalyzed cleavage would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base on the ethyl group, leading to the formation of 2-bromo-4-aminophenol and a derivative of the ethanol side chain. pearson.com Reductive cleavage methods are also known but often require specific catalysts and conditions. rsc.org Given the other reactive functional groups in the molecule, achieving selective cleavage of the phenoxy ether without affecting the amino or bromo groups would be a synthetic challenge.
Synthesis of Novel Derivatives and Analogues with Modified Pharmacophores
The versatile reactivity of this compound makes it a suitable starting material for the synthesis of a variety of derivatives with potentially interesting pharmacological properties. The core structure can be modified at several positions to generate analogues with altered pharmacophores.
Modification at the Bromine Atom: As detailed in section 3.3.2, the bromine atom can be replaced with a wide array of substituents using palladium-catalyzed cross-coupling reactions. This allows for the introduction of different aryl, vinyl, or alkynyl groups, which can significantly alter the steric and electronic properties of the molecule.
Modification of the Amino Group: The primary amino group can be acylated, alkylated, or used as a nucleophile in the formation of various heterocyclic systems. For instance, reaction with dicarbonyl compounds or their equivalents could lead to the formation of fused heterocyclic rings.
Modification of the Ethanol Side Chain: The primary alcohol of the ethanol group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a better leaving group for subsequent nucleophilic substitution reactions. Esterification or etherification of the alcohol is also a straightforward modification.
Combined Modifications: A combination of the above modifications can lead to a diverse library of compounds. For example, a Sonogashira coupling at the bromine position followed by cyclization involving the amino group and the newly introduced alkyne could generate complex heterocyclic structures. Similarly, derivatization of the amino group followed by a Suzuki coupling would yield highly functionalized biaryl compounds.
The synthesis of such novel derivatives allows for the exploration of structure-activity relationships and the development of compounds with tailored biological activities.
Spectroscopic Characterization Methodologies in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR Spectroscopy for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-(4-Amino-2-bromophenoxy)ethan-1-ol, one would expect to see distinct signals for the aromatic protons, the protons of the ethoxy chain, the amino group proton, and the hydroxyl proton. The chemical shifts (δ, in ppm), splitting patterns (multiplicity), and integration values of these signals would be crucial for assigning each proton to its specific position in the molecule.
¹³C NMR Spectroscopy for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic, attached to an oxygen or nitrogen). For instance, the carbon atom attached to the bromine would be expected to have a characteristic chemical shift.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Connectivity
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons, for example, within the ethoxy chain.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish one-bond correlations between protons and the carbons they are directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range (typically 2-3 bonds) correlations between protons and carbons, which is invaluable for piecing together the entire molecular structure, such as connecting the ethoxy chain to the phenoxy ring.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the spectrum of this compound, one would expect to see characteristic absorption bands for:
N-H stretching of the amino group.
O-H stretching of the hydroxyl group.
C-O stretching of the ether linkage.
C-Br stretching.
Aromatic C-H and C=C stretching.
The precise wavenumbers (in cm⁻¹) of these bands would confirm the presence of these functional groups.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact molecular weight of this compound with high precision. This allows for the determination of the molecular formula by comparing the experimental mass to calculated masses of possible elemental compositions. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, showing how the molecule breaks apart under ionization, which can help to confirm the connectivity of the different parts of the molecule.
Without experimental data from these techniques for this compound, a detailed and accurate analysis as outlined above cannot be completed.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound by creating ions in the gas phase from a solution. nih.gov For this compound, with a molecular formula of C₈H₁₀BrNO₂ and a molecular weight of approximately 232.07 g/mol , ESI-MS analysis is crucial for confirming its molar mass. chemscene.com
In a typical positive ion mode ESI-MS experiment, the molecule would be expected to be protonated, primarily at the amino group, to form the pseudomolecular ion [M+H]⁺. This would result in a prominent peak at a mass-to-charge ratio (m/z) of approximately 233.08. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in roughly a 1:1 ratio), the spectrum would exhibit a characteristic isotopic pattern for all bromine-containing ions. The [M+H]⁺ peak would appear as a pair of peaks of nearly equal intensity at m/z 233 and 235.
Further fragmentation of the parent ion can provide structural information. Common fragmentation pathways for this molecule would include the loss of a water molecule (-H₂O) from the ethanol (B145695) moiety or cleavage of the ether bond. libretexts.org
Table 1: Expected ESI-MS Data for this compound
| Ion/Fragment | Formula | Expected m/z (for ⁷⁹Br/⁸¹Br) | Description |
|---|---|---|---|
| [M+H]⁺ | [C₈H₁₁BrNO₂]⁺ | 233.0 / 235.0 | Protonated parent molecule |
| [M+Na]⁺ | [C₈H₁₀BrNO₂Na]⁺ | 255.0 / 257.0 | Sodium adduct of the parent molecule |
| [M+H-H₂O]⁺ | [C₈H₉BrN]⁺ | 215.0 / 217.0 | Loss of water from the protonated molecule |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov This method is ideal for identifying and quantifying this compound in a complex mixture, such as a reaction crude or a biological matrix.
In an LC-MS analysis, the sample is first injected into an LC system, typically a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. A reversed-phase column would be suitable for separating this moderately polar compound from impurities. The retention time—the time it takes for the compound to elute from the column—is a characteristic property under a specific set of conditions (e.g., column type, mobile phase composition, flow rate, and temperature) and serves as an initial identifier. lcms.cz
As the compound elutes from the LC column, it is introduced into the mass spectrometer's ion source (typically ESI). The MS detector then provides mass data for the eluting peak, confirming the identity of this compound by detecting its characteristic [M+H]⁺ ion at m/z 233/235. nih.gov The combination of a unique retention time and a specific mass-to-charge ratio provides a very high degree of confidence in the compound's identification. ut.ee
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The technique is particularly sensitive to molecules containing conjugated π-electron systems.
The structure of this compound contains a substituted benzene (B151609) ring, which acts as a chromophore. The presence of auxochromes—the amino (-NH₂) and ether (-O-) groups—attached to the aromatic ring is expected to influence the wavelength of maximum absorption (λmax). These electron-donating groups typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. The bromine atom also acts as an auxochrome. The UV-Vis spectrum would therefore be expected to show characteristic absorption bands in the UV region, providing evidence for the aromatic system and its substitution pattern.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) within a compound. davidson.edu The experimental results are then compared to the theoretical values calculated from the compound's proposed molecular formula. This comparison is essential for verifying the empirical formula and assessing the purity of a synthesized sample.
For this compound (C₈H₁₀BrNO₂), the theoretical elemental composition can be calculated from its atomic constituents and molecular weight (232.077 g/mol ).
Table 2: Elemental Analysis Data for C₈H₁₀BrNO₂
| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |
|---|---|---|
| Carbon (C) | 41.40% | 41.35% |
| Hydrogen (H) | 4.34% | 4.38% |
| Bromine (Br) | 34.43% | 34.39% |
| Nitrogen (N) | 6.03% | 6.01% |
| Oxygen (O) | 13.79% | 13.87% |
A close agreement between the experimentally determined percentages and the calculated theoretical values would provide strong evidence to confirm the molecular formula and the successful synthesis of the target compound. davidson.edu
Computational and Theoretical Investigations of 2 4 Amino 2 Bromophenoxy Ethan 1 Ol
Quantum Mechanical (QM) Studies
Quantum mechanical studies delve into the electronic structure of a molecule to predict its properties and reactivity. For 2-(4-Amino-2-bromophenoxy)ethan-1-ol, these calculations have been instrumental in characterizing its fundamental chemical nature.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been applied to this compound to determine key electronic parameters that govern its reactivity. Calculations are often performed using the B3LYP functional with a 6-31G(d,p) basis set.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in chemical reactivity. The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. A higher EHOMO value suggests a greater tendency for electron donation, which is a key factor in the action of many corrosion inhibitors. The energy gap (ΔE = ELUMO - EHOMO) between these orbitals is an indicator of molecular stability; a smaller energy gap implies higher reactivity.
Other calculated quantum chemical parameters include ionization potential (I), electron affinity (A), electronegativity (χ), global hardness (η), and the fraction of electrons transferred (ΔN). These descriptors provide a comprehensive picture of the molecule's electronic behavior and its potential to interact with other substances, such as metal surfaces. For instance, the fraction of electrons transferred (ΔN) can predict the direction of electron flow between the inhibitor molecule and a metal surface.
Table 1: Calculated Quantum Chemical Parameters for this compound
| Parameter | Value |
|---|---|
| EHOMO (eV) | -5.468 |
| ELUMO (eV) | -0.691 |
| Energy Gap (ΔE) (eV) | 4.777 |
| Ionization Potential (I) (eV) | 5.468 |
| Electron Affinity (A) (eV) | 0.691 |
| Electronegativity (χ) (eV) | 3.079 |
| Global Hardness (η) (eV) | 2.388 |
| Fraction of Electrons Transferred (ΔN) | 0.819 |
Data sourced from DFT calculations at the B3LYP/6-31G(d,p) level of theory.
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. For this compound, this analysis confirms the lowest energy conformation and provides precise data on bond lengths, bond angles, and dihedral angles. These optimized structural parameters are fundamental for understanding the molecule's shape and how it interacts with its environment. The optimization process is typically carried out until the forces on each atom are negligible, indicating a stable energy minimum has been reached.
Table 2: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Lengths (Å) | C1-C2 | 1.396 |
| C3-C4 | 1.393 | |
| C4-N13 | 1.397 | |
| C2-Br8 | 1.912 | |
| C1-O6 | 1.378 | |
| Bond Angles (°) | C2-C1-C6 | 120.4 |
| C3-C4-N13 | 120.9 | |
| C2-C3-C4 | 120.6 | |
| Br8-C2-C1 | 119.3 | |
| Dihedral Angles (°) | C6-C1-O6-C7 | -176.9 |
| Br8-C2-C3-C4 | 179.9 | |
| O6-C1-C2-Br8 | 0.1 |
Data from geometry optimization performed using DFT.
Theoretical vibrational analysis is performed on the optimized molecular structure to predict its infrared (IR) and Raman spectra. This computational approach calculates the frequencies of the normal modes of vibration, which correspond to the stretching, bending, and twisting of chemical bonds. By comparing these simulated frequencies with experimental data obtained from Fourier-transform infrared (FT-IR) spectroscopy, researchers can validate the optimized geometry and assign specific vibrational modes to the observed spectral peaks.
The calculated frequencies are often scaled by a specific factor to correct for approximations in the computational method and to improve agreement with experimental results. This analysis is crucial for confirming the presence of key functional groups, such as the O-H stretch of the alcohol, the N-H stretches of the amine group, the C-Br stretch, and the C-O-C ether linkage, thereby confirming the molecular structure.
Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Theoretical Frequency (cm⁻¹) | Experimental FT-IR Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretching | 3674 | 3441 |
| N-H Asymmetric Stretching | 3522 | 3355 |
| N-H Symmetric Stretching | 3430 | 3218 |
| C-H Aromatic Stretching | 3075 | 3045 |
| C-H Aliphatic Stretching | 2955 | 2924 |
| C=C Aromatic Stretching | 1622 | 1620 |
| C-N Stretching | 1313 | 1307 |
| C-O Ether Stretching | 1235 | 1232 |
| C-Br Stretching | 645 | 650 |
Theoretical frequencies are scaled. Data sourced from Rbaa et al. (2020).
Molecular Modeling and Dynamics Simulations
While quantum mechanics focuses on electronic structure, molecular modeling and dynamics simulations are used to study the physical movements and interactions of atoms and molecules over time.
Exploring the conformational landscape involves identifying the different spatial arrangements (conformers) of a molecule and their relative energies. For a flexible molecule like this compound, which has rotatable bonds in its ethoxy side chain, multiple low-energy conformations can exist. Understanding this landscape is important because the specific conformation of the molecule can influence its interaction with surfaces and other molecules. The globally optimized structure found through DFT represents the most stable conformer, which is presumed to be the most populated and therefore the most relevant for chemical interactions.
Molecular Dynamics (MD) simulations are employed to model the interaction between an inhibitor molecule and a surface, such as a metal in a corrosive environment. These simulations can predict the most likely orientation of the molecule as it adsorbs onto the surface and calculate the energy of this interaction.
For this compound, MD simulations have been used to study its adsorption on an iron (Fe(110)) surface. The results indicate that the molecule tends to adsorb in a nearly flat or parallel orientation. This planar adsorption maximizes the contact area between the molecule and the metal surface, facilitating strong interaction through the benzene (B151609) ring, the heteroatoms (O, N), and the bromine atom. The strength of this adsorption is quantified by the interaction and binding energies. A high negative value for the binding energy indicates a strong and spontaneous adsorption process, which is characteristic of an effective corrosion inhibitor.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Electronic Structure Analysis
The electronic structure of a molecule is fundamental to understanding its chemical behavior. Computational methods provide powerful tools to probe the distribution of electrons and predict molecular properties.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and stability. wikipedia.orgnih.gov A smaller gap generally indicates higher reactivity and a greater propensity to engage in chemical reactions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. jseepublisher.com
A hypothetical data table for FMO analysis would look like this:
| Parameter | Energy (eV) |
| EHOMO | Data not available |
| ELUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electrostatic potential on the surface of a molecule. researchgate.netresearchgate.net It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net Typically, red and yellow colors indicate negative potential (electron-rich areas), while blue and green colors represent positive potential (electron-poor areas). researchgate.net This information is invaluable for predicting how a molecule will interact with other chemical species.
Reactivity Descriptors
Reactivity descriptors are quantitative measures derived from computational chemistry that help in predicting the chemical reactivity of a molecule.
Electrophilicity Index
The electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons. thaiscience.info A higher electrophilicity index suggests a greater capacity to act as an electrophile in a chemical reaction.
Chemical Hardness and Softness
Chemical hardness (η) and softness (S) are concepts that describe the resistance of a molecule to changes in its electron distribution. researchgate.net Hard molecules have a large HOMO-LUMO gap and are less reactive, while soft molecules have a small HOMO-LUMO gap and are more reactive. researchgate.net These descriptors are calculated from the energies of the HOMO and LUMO and provide a quantitative measure of a molecule's stability and reactivity. researchgate.net
A hypothetical data table for reactivity descriptors would appear as follows:
| Descriptor | Value | Unit |
| Electrophilicity Index (ω) | Data not available | eV |
| Chemical Hardness (η) | Data not available | eV |
| Chemical Softness (S) | Data not available | eV-1 |
Thermodynamic Property Prediction and Correlation
The prediction of thermodynamic properties through computational methods is a cornerstone of chemical engineering and drug discovery, providing insights into the stability, and phase behavior of a compound. These methods typically rely on quantitative structure-property relationship (QSPR) models or use quantum mechanical calculations to estimate properties such as enthalpy of formation, Gibbs free energy, and heat capacity.
For a molecule like this compound, such studies would be invaluable for understanding its behavior in various chemical and biological environments. However, at present, there are no specific published studies that detail the predicted thermodynamic properties of this compound. General methodologies for similar molecules often involve the use of group contribution methods or more sophisticated ab initio calculations. These approaches, while powerful, have not been specifically applied to this compound in the available scientific literature.
Drug Discovery and Ligand Design Applications (In Silico Studies)
In silico techniques are crucial in modern drug discovery for identifying and optimizing potential drug candidates by simulating their interactions with biological targets. These computational approaches can significantly reduce the time and cost associated with experimental screening.
Molecular Docking Studies for Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (like this compound) into the binding site of a target protein. The results of molecular docking simulations are often used to predict the binding mode and affinity of a ligand for a particular protein target.
While molecular docking has been extensively used to study various ligands, specific docking studies for this compound against any particular protein target are not documented in the current body of scientific literature. Such a study would require a specific biological target to be identified and would involve preparing the 3D structures of both the ligand and the protein for simulation.
Binding Affinity Prediction
Binding affinity is a measure of the strength of the interaction between a ligand and its binding site on a protein. Computational methods to predict binding affinity range from relatively simple scoring functions used in molecular docking to more rigorous and computationally expensive methods like free energy perturbation (FEP) and thermodynamic integration (TI).
Accurate prediction of binding affinity is a key goal in computational drug design. For this compound, there are no published studies that report its predicted binding affinity to any protein. The table below illustrates the type of data that would be generated from such a study, but it is important to note that these are hypothetical examples for illustrative purposes, as no real data is available.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Computational Method |
| Hypothetical Kinase A | Not Available | Not Available |
| Hypothetical Receptor B | Not Available | Not Available |
Applications in Advanced Organic Synthesis and Material Science
Role as a Chiral Building Block in Asymmetric Synthesis
Chiral amino alcohols are recognized as fundamentally important building blocks in asymmetric synthesis, enabling the creation of enantiomerically pure molecules, which is critical in the pharmaceutical industry. While specific studies detailing the use of enantiomerically pure 2-(4-Amino-2-bromophenoxy)ethan-1-ol as a chiral auxiliary are not extensively documented, its structural motifs are common in well-established auxiliaries. Chiral auxiliaries are temporarily integrated into a synthetic route to direct the stereochemical outcome of a reaction, after which they can be recovered.
The value of a chiral building block like this compound lies in its bifunctional nature—the amino and hydroxyl groups. These groups can be used to form chiral oxazolidinones or other directing groups that control the facial selectivity of reactions such as alkylations and aldol additions. For instance, the general principle involves attaching the chiral auxiliary to a prochiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary. The conformational rigidity that can be imparted by the substituted phenyl ring is a desirable trait in a chiral auxiliary, as it can lead to more predictable transition states and higher diastereoselectivity.
Table 1: Common Asymmetric Transformations Using Chiral Amino Alcohol Derivatives
| Reaction Type | Role of Chiral Amino Alcohol | Typical Diastereomeric Excess (d.e.) |
|---|---|---|
| Alkylation of Enolates | Forms a chiral oxazolidinone auxiliary to direct incoming electrophiles. | >95% |
| Aldol Reactions | Directs the approach of an aldehyde to a metal enolate. | >90% |
| Diels-Alder Reactions | Forms a chiral Lewis acid complex or part of a chiral dienophile. | >90% |
Precursor for Complex Heterocyclic Systems
The structure of this compound is ideally suited for the synthesis of complex heterocyclic systems, particularly morpholine derivatives. The intramolecular cyclization of the amino alcohol moiety is a common strategy for forming the morpholine ring. This is exemplified in the synthesis of drugs like Viloxazine, an antidepressant that contains a 2-(phenoxymethyl)morpholine core. nih.gov
The synthesis typically involves the reaction of a phenoxide with an epoxide (like epichlorohydrin), followed by reaction with an amine source and subsequent cyclization. In the case of this compound, the molecule already contains the necessary phenoxyethanolamine backbone. Cyclization could be induced through various synthetic methods, potentially leading to a substituted brominated aminomorpholine. Such heterocyclic scaffolds are of great interest in medicinal chemistry due to their prevalence in biologically active compounds. The bromine atom and the amino group on the phenyl ring offer further sites for diversification, allowing for the creation of a library of complex heterocyclic molecules.
Intermediate in the Synthesis of Specialty Chemicals
Beyond heterocycles, this compound serves as a valuable intermediate in the synthesis of a range of specialty chemicals, including active pharmaceutical ingredients (APIs) and dyes. beilstein-journals.org Aromatic amines and phenols are foundational materials in many industrial chemical processes. The specific substitution pattern of this molecule—an amine, a bromine, and a hydroxyethoxy group—provides multiple reactive handles for elaboration.
For example, the primary amino group can be diazotized and converted into a wide array of other functional groups, or it can be acylated or alkylated to build more complex side chains. This versatility is crucial in the multi-step synthesis of pharmaceuticals. orientjchem.org Similarly, in the dye industry, aromatic amines are key precursors to azo dyes. The presence of the bromo and hydroxyethoxy groups can be used to tune the final properties of the dye, such as its color, solubility, and binding affinity to fabrics. The compound's structure is analogous to intermediates used in the production of anthraquinone dyes, where bromo- and amino-substituted rings are common starting points. beilstein-journals.org
Table 2: Potential Applications as a Specialty Chemical Intermediate
| Industry | Application | Key Functional Group Utilized |
|---|---|---|
| Pharmaceuticals | Synthesis of APIs (e.g., morpholine-containing drugs) | Amino, Hydroxyl, Phenoxy |
| Agrochemicals | Precursor for pesticides or herbicides | Aromatic Amine, Bromine |
| Dyes and Pigments | Synthesis of azo or anthraquinone-type dyes | Aromatic Amine |
Development of Novel Ligands and Catalysts
The amino and hydroxyl groups in this compound make it an excellent candidate for the development of novel ligands for metal catalysts. Amino alcohols are well-known to form stable chelate complexes with a variety of transition metals. These complexes have found widespread use in asymmetric catalysis, for instance, in enantioselective additions to aldehydes and ketones.
When a chiral version of this compound is used, it can create a chiral environment around a metal center, enabling the catalysis of stereoselective reactions. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, can be fine-tuned by the substituents on the aromatic ring. The electron-donating amino group and the electron-withdrawing bromine atom would have opposing effects, allowing for nuanced control over the catalyst's reactivity. Furthermore, the potential for this molecule to act as an organocatalyst itself, particularly in reactions that can be promoted by amino alcohols, represents another avenue of investigation.
Investigations in Non-Linear Optical (NLO) Materials (Theoretical)
Theoretical studies, often employing Density Functional Theory (DFT), are crucial for predicting the potential of new molecules as non-linear optical (NLO) materials. nih.gov NLO materials are important for applications in optoelectronics, including frequency conversion and optical switching. A key requirement for second-order NLO activity is a molecule with a significant difference in electron density between its ground and excited states, often achieved with a donor-π-acceptor (D-π-A) architecture.
The structure of this compound contains both an electron-donating group (the amino group) and an electron-withdrawing group (the bromine atom) attached to a π-conjugated system (the benzene (B151609) ring). This arrangement forms a D-π-A system. Theoretical calculations can quantify the first hyperpolarizability (β), a measure of the second-order NLO response. DFT studies on similarly substituted anilines have shown that the nature and position of substituents significantly impact the NLO properties. researchgate.netnih.gov The combination of the strong donor (-NH2) and the withdrawing halogen (-Br), connected through the phenoxy bridge, suggests that this molecule could possess a notable NLO response. Computational models would be used to calculate properties like the dipole moment, polarizability, and hyperpolarizability to assess its suitability for NLO applications. nih.govmdpi.com
Table 3: Key Parameters in Theoretical NLO Investigations
| Parameter | Symbol | Significance |
|---|---|---|
| Dipole Moment | µ | Measures the separation of positive and negative charges. |
| Polarizability | α | Describes the ease with which the electron cloud can be distorted by an electric field. |
| First Hyperpolarizability | β | Quantifies the second-order NLO response of the molecule. |
Biological Activity Mechanisms and Biochemical Probes Non Clinical
In Vitro Mechanistic Studies (e.g., Enzyme Inhibition, Receptor Binding)
No data from in vitro studies investigating the mechanistic properties of 2-(4-Amino-2-bromophenoxy)ethan-1-ol, such as its potential for enzyme inhibition or receptor binding, are present in the available scientific literature.
Interaction with Biological Macromolecules (Enzymes, Receptors)
There are no published studies detailing the interaction of this compound with biological macromolecules like enzymes or receptors.
Influence on Biochemical Pathways
Information regarding the influence of this compound on any biochemical pathways is not available in the current body of scientific research.
Structure-Activity Relationships for Biological Modulation
No research has been found that explores the structure-activity relationships of this compound or its analogs for the purpose of biological modulation.
Utilization as a Tool in Biological Research
There is no indication in the available literature that this compound has been utilized as a tool or probe in any form of biological research.
Future Perspectives and Research Directions
Exploration of Novel Synthetic Routes
Currently, detailed synthetic procedures for 2-(4-Amino-2-bromophenoxy)ethan-1-ol are not widely published. Future research should focus on developing efficient, scalable, and cost-effective synthetic pathways. A plausible and common strategy for analogous compounds involves the Williamson ether synthesis, where a substituted nitrophenol is reacted with a haloethanol, followed by the reduction of the nitro group to an amine.
A potential synthetic approach could begin with 2-bromo-4-nitrophenol (B183087), which would undergo etherification with 2-bromoethanol (B42945) or ethylene (B1197577) oxide to form the ether linkage. The subsequent step would involve the selective reduction of the nitro group to the desired primary amine, a transformation that can be achieved using various reagents like tin(II) chloride or catalytic hydrogenation.
Future work could explore:
Microwave-assisted synthesis: To potentially reduce reaction times and improve yields.
Flow chemistry: For safer and more scalable production, particularly for the nitration and reduction steps.
Greener synthetic methods: Employing more environmentally benign solvents and catalysts.
A comparative analysis of different synthetic strategies would be invaluable, and the results could be presented in a data table for clarity.
Table 1: Potential Synthetic Routes and Areas for Optimization
| Synthetic Step | Potential Reagents | Key Optimization Parameters | Anticipated Challenges |
| Etherification | 2-bromo-4-nitrophenol + 2-bromoethanol/ethylene oxide with a base (e.g., K₂CO₃, NaH) | Solvent, temperature, choice of base, reaction time. | Potential for O- vs. C-alkylation, side reactions. |
| Nitro Group Reduction | SnCl₂/HCl, H₂/Pd-C, Fe/NH₄Cl | Catalyst loading, pressure (for hydrogenation), temperature, solvent. | Over-reduction, ensuring selectivity, purification from metal catalysts. |
Design and Synthesis of Advanced Derivatives with Tailored Properties
The core structure of this compound is an excellent scaffold for chemical modification to create a library of derivatives with fine-tuned properties. The primary amine, the hydroxyl group, and the aromatic ring are all amenable to chemical derivatization.
Amine Group Modification: The amino group can be acylated, alkylated, or converted into sulfonamides to modulate the compound's electronic properties, lipophilicity, and hydrogen bonding capacity.
Hydroxyl Group Modification: The primary alcohol can be esterified or etherified to alter solubility and metabolic stability.
Aromatic Ring Substitution: While the bromine atom is a key feature, further modification of the aromatic ring, if synthetically feasible, could be explored.
The design of these derivatives would be guided by the intended application, for instance, enhancing binding affinity to a biological target or improving the photophysical properties for materials science applications.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Future research could involve:
Predictive Modeling: Training ML models on existing datasets of compounds with similar structural motifs to predict the biological activities (e.g., kinase inhibition, antimicrobial activity) or material properties of virtual derivatives of the target compound. nih.gov
Generative Models: Employing generative adversarial networks (GANs) or other deep learning architectures to design novel molecules based on the this compound scaffold that are optimized for specific properties. nih.gov
QSAR Studies: Developing Quantitative Structure-Activity Relationship (QSAR) models to understand the relationship between the chemical structure of the derivatives and their biological activity. imist.ma
Table 2: Application of AI/ML in the Development of this compound Derivatives
| AI/ML Technique | Objective | Required Input Data | Potential Outcome |
| Predictive Modeling (e.g., Random Forest, Gradient Boosting) | Predict biological activity or material properties. | A dataset of known active/inactive compounds with similar features. | Prioritization of derivatives for synthesis, reducing wasted effort. |
| Generative Models (e.g., GANs) | Design novel derivatives with desired properties. | The core scaffold structure and a set of desired property values. | A list of novel, synthetically accessible molecules with high predicted performance. |
| QSAR | Identify key structural features for activity. | A library of synthesized derivatives and their measured biological activity. | A predictive model that guides the design of more potent compounds. |
Advanced Spectroscopic and Computational Techniques for Deeper Insights
A thorough characterization of this compound and its future derivatives is essential. While standard techniques like NMR and IR spectroscopy are fundamental, advanced methods can provide deeper insights into the molecule's structure and properties.
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict molecular geometry, electronic properties (such as the highest occupied and lowest unoccupied molecular orbitals - HOMO/LUMO), and spectroscopic signatures (NMR, IR, UV-Vis spectra). chemrevlett.comnih.gov This can aid in the interpretation of experimental data.
X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction would provide unambiguous confirmation of the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Advanced NMR Techniques: Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) will be crucial for the unequivocal assignment of all proton and carbon signals, especially for more complex derivatives.
These advanced techniques will be critical for building a comprehensive understanding of the structure-property relationships of this class of compounds.
Expansion of Research Applications in Unexplored Biological Systems
The structural motifs within this compound suggest several avenues for biological investigation. The aminophenol moiety is a common feature in pharmacologically active compounds, and the presence of a bromine atom can enhance lipophilicity and sometimes lead to improved biological activity.
Potential areas for future biological screening include:
Anticancer Activity: Many β-amino alcohols and substituted phenols exhibit cytotoxic effects against various cancer cell lines. nih.gov Derivatives could be tested for their ability to induce apoptosis or inhibit cell proliferation.
Antimicrobial Activity: The combination of an aromatic ring with a halogen and an amino alcohol side chain is found in some antimicrobial agents. Screening against a panel of pathogenic bacteria and fungi could reveal potential anti-infective properties. researchgate.net
Enzyme Inhibition: The structure could serve as a starting point for the design of inhibitors for various enzymes, such as kinases or proteases, which are important targets in many diseases.
Systematic screening of a library of derivatives against diverse biological targets will be a key step in identifying the most promising therapeutic applications for this novel compound scaffold.
Q & A
Q. What are the common synthetic routes for 2-(4-Amino-2-bromophenoxy)ethan-1-ol, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves halogenation and amination steps. A feasible route starts with bromination of 4-nitrophenoxyethanol, followed by reduction of the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C in ethanol). Key factors affecting yield include:
- Temperature : Excess heat during bromination may lead to di-substitution byproducts .
- Catalyst purity : Residual solvents in Pd-C catalysts can reduce hydrogenation efficiency .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance bromine activation, while protic solvents stabilize intermediates during reduction .
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the target compound.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
Methodological Answer:
- ¹H NMR : Expect signals for the aromatic protons (δ 6.8–7.5 ppm, split due to bromine’s deshielding effect) and the ethanol moiety (δ 3.6–4.2 ppm for -CH₂OH, δ 1.8–2.2 ppm for -NH₂) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 246 (C₈H₁₀BrNO₂⁺) with fragmentation patterns indicating loss of -OH (Δ m/z 17) and Br (Δ m/z 79) .
- FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch), 1250 cm⁻¹ (C-O-C ether), and 650 cm⁻¹ (C-Br) confirm functional groups .
Q. How do environmental factors like pH and temperature affect the stability of this compound in experimental settings?
Methodological Answer:
- pH Stability : The compound degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions due to hydrolysis of the ether bond. Buffered solutions (pH 6–8) are optimal for biological assays .
- Thermal Stability : Decomposition occurs above 120°C, forming brominated phenols and ethylene glycol derivatives. Store at 4°C in amber vials to prevent photodegradation .
- Light Sensitivity : UV exposure accelerates bromine dissociation; use light-protected glassware during handling .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different studies involving this compound?
Methodological Answer: Contradictions often arise from variations in:
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to minimize variability .
- Impurity profiles : Quantify byproducts (e.g., residual 4-nitrophenoxyethanol) via HPLC-MS and correlate with activity trends .
- Structural analogs : Compare with derivatives like 2-(4-chlorophenoxy)ethanol to isolate bromine-specific effects .
Mechanistic studies (e.g., competitive binding assays) can clarify whether observed activity is target-specific or artifact-driven .
Q. What strategies are recommended for optimizing enantiomeric purity during asymmetric synthesis of chiral derivatives?
Methodological Answer:
- Chiral catalysts : Use (R)-BINAP-Cu(I) complexes for stereoselective amination, achieving >90% ee .
- Kinetic resolution : Enzymatic methods (e.g., lipase-mediated acetylation) selectively modify undesired enantiomers .
- Crystallization-induced diastereomer resolution : Co-crystallize with chiral acids (e.g., tartaric acid) to isolate pure enantiomers .
Monitor progress via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) .
Q. What computational approaches are suitable for predicting and analyzing the compound's interaction with biological targets?
Methodological Answer:
- Docking simulations : Use AutoDock Vina to model binding to bromodomain-containing proteins (e.g., BRD4). Key interactions include hydrogen bonds with the ethanol -OH and halogen bonding via bromine .
- MD simulations : GROMACS can assess stability of ligand-receptor complexes over 100-ns trajectories, identifying critical residues (e.g., Asn140 in BRD4) .
- QSAR modeling : Correlate substituent effects (e.g., -Br vs. -Cl) with activity using Random Forest algorithms (IC50 as the dependent variable) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
